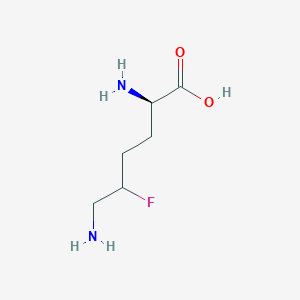

D-Lysine, 5-fluoro-

Description

Overview of Fluorinated Amino Acids as Biochemical Probes

One of the most significant advantages of using fluorinated amino acids is their utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Since fluorine is virtually absent from biological systems, ¹⁹F NMR provides a clear window to observe the local environment of the fluorinated amino acid within a protein, offering insights into protein folding, dynamics, and interactions. nih.govresearchgate.net Researchers have successfully used fluorinated analogues of amino acids like tyrosine and phenylalanine to study protein stability and enzyme activity. walshmedicalmedia.com The site-selective introduction of fluorine into amino acids and peptides has emerged as a key strategy to modulate their biophysical properties. rsc.org

Significance of D-Amino Acids in Prokaryotic and Eukaryotic Biological Systems

While L-amino acids are the primary building blocks of proteins in all domains of life, D-amino acids play crucial and distinct roles, particularly in bacteria. nih.gov

In prokaryotes, D-amino acids are fundamental components of the peptidoglycan cell wall, with D-alanine and D-glutamate being the most common. nih.govjst.go.jp This incorporation of D-amino acids provides resistance against most proteases, which are typically specific for L-amino acids. nih.govfrontiersin.org Some bacteria also release free D-amino acids to regulate cell wall structure and biofilm formation. nih.govfrontiersin.org Bacteria possess enzymes called racemases that can convert L-amino acids to their D-enantiomers. jst.go.jp

In eukaryotes, the presence and function of D-amino acids are more limited but nonetheless significant. nih.gov Mammals are known to synthesize D-serine and D-aspartate. nih.gov D-serine, for instance, is a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a vital role in neurotransmission. nih.govjst.go.jp The presence of D-amino acids in higher organisms can also result from the post-translational modification of proteins. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

118101-17-0 |

|---|---|

Molecular Formula |

C6H13FN2O2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(2R)-2,6-diamino-5-fluorohexanoic acid |

InChI |

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |

InChI Key |

HILHCIBEZCWKBD-BRJRFNKRSA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)F |

Isomeric SMILES |

C(CC(CN)F)[C@H](C(=O)O)N |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)F |

Synonyms |

D-Lysine, 5-fluoro- (9CI) |

Origin of Product |

United States |

Biochemical and Molecular Investigations of 5 Fluoro D Lysine Analogues

Antimicrobial Activity and Growth Inhibition Studies

Inhibition of Specific Bacterial Species (e.g., Escherichia coli)

The investigation of fluorinated amino acids, including analogues of D-lysine, represents a strategic approach to developing novel antimicrobial agents. The rationale lies in their ability to act as metabolic mimics, or "antimetabolites," that can interfere with essential cellular processes. The incorporation of fluorine into amino acids can lead to the inhibition of bacterial growth. nih.gov For instance, studies on Escherichia coli have shown that long-term exposure to fluorinated precursors for amino acid synthesis can select for bacterial strains that adapt to utilize these unnatural compounds, though often at the cost of a slower growth rate. biorxiv.org This suggests that while bacteria can adapt, the initial introduction of such analogues can be disruptive to normal metabolic function.

While specific minimum inhibitory concentration (MIC) data for 5-fluoro-D-lysine against E. coli is not extensively documented in publicly available literature, the principle of its potential action can be inferred from related compounds. For example, 5-fluorouracil, another fluorinated antimetabolite, demonstrates dose-dependent growth inhibition against bacteria like Pseudomonas aeruginosa and E. coli. mdpi.comnih.gov Similarly, fluorinated amino acids have been observed to cause toxicity in bacteria by being misincorporated into the proteome, leading to cell growth inhibition. nih.gov

The mechanism of inhibition is often linked to the disruption of key enzymatic pathways. L-lysine is an essential building block for both protein synthesis and the construction of the peptidoglycan cell wall in most bacteria. libretexts.org Therefore, an analogue like 5-fluoro-D-lysine could potentially inhibit enzymes involved in lysine (B10760008) metabolism or its incorporation into cellular structures. Research has demonstrated that fluorinated amino acids can be accepted as substrates by various enzymes, leading to altered or inhibited function. researchgate.net For example, 5-fluorolysine has been used as a substitute for D-lysine to study the mechanism of enzymes like D-lysine 5,6-aminomutase, indicating its ability to interact with bacterial enzymatic systems. The introduction of such analogues can disrupt the synthesis of vital components, leading to a bacteriostatic or bactericidal effect.

Research Applications in Bacterial Cell Biology

Elucidation of Peptidoglycan Dynamics and Cell Wall Architecture

Analogues of D-amino acids are powerful tools for studying the dynamics of the bacterial cell wall, an essential structure that is absent in eukaryotes. The enzymes responsible for peptidoglycan synthesis, particularly transpeptidases, are known to be remarkably permissive, incorporating a wide variety of unnatural D-amino acid derivatives into the cell wall. rsc.orgresearchgate.net This tolerance allows researchers to use modified D-amino acids as chemical reporters to probe cell wall synthesis in living bacteria. nih.govacs.org

The use of D-amino acid analogues tagged with fluorescent dyes (fluorescent D-amino acids, or FDAAs) has become a widespread method for visualizing active sites of peptidoglycan synthesis. asm.org These probes are metabolically incorporated into the peptidoglycan, providing high-resolution spatial and temporal information about cell wall construction and remodeling during growth and division. nih.govasm.org

While 5-fluoro-D-lysine is not itself a fluorescent probe, the fluorine atom can serve as a unique spectroscopic marker. The principles that allow for the incorporation of bulky fluorescent D-amino acids into the peptidoglycan layer suggest that a smaller modification, like the substitution of a hydrogen atom with fluorine, would also be tolerated by the biosynthetic machinery. acs.org The incorporation of fluorinated amino acids, such as 5-fluoro-D-lysine, could therefore be used in techniques like ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.govbeilstein-journals.org This would enable researchers to study the cell wall environment and dynamics without the need for a large fluorophore, providing insights into the molecular interactions within the peptidoglycan matrix. beilstein-journals.orgbeilstein-journals.org This approach has been successfully used to study protein structure and interactions by biosynthetically incorporating fluorinated amino acids into proteins. nih.govrhhz.net

The integrity of the peptidoglycan cell wall is critical for maintaining bacterial shape. Inhibition or disruption of cell wall synthesis frequently leads to distinct and observable changes in cell morphology. nih.gov For example, antibiotics that target specific penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis can cause E. coli to form large, spherical spheroplasts, ovoid cells, or elongated filaments, depending on the specific enzyme inhibited. nih.gov

Inhibition of peptidoglycan precursor synthesis is also known to induce profound morphological changes. When the production of new peptidoglycan units is blocked, the continued activity of autolysins (enzymes that cleave the existing cell wall to allow for expansion) can lead to cell bulging and the eventual formation of wall-deficient "L-form" bacteria. nih.gov Given that 5-fluoro-D-lysine can act as a lysine antimetabolite, it could disrupt the synthesis of the peptide stems of peptidoglycan precursors. This disruption would likely trigger morphological consequences similar to those seen with other cell wall synthesis inhibitors, such as changes in cell size, shape, and integrity, providing a visual indicator of its mechanism of action. biorxiv.orgpnas.org

Assessment of Bacterial Metabolic State and Viability

By extension, 5-fluoro-D-lysine could be used to assess bacterial metabolic activity. Its uptake and incorporation into cellular structures would be dependent on active metabolic processes. For example, soil microbes have been shown to metabolize and even defluorinate fluorinated amino acids, demonstrating that these analogues can enter and be processed by bacterial metabolic pathways. nih.govacs.org Therefore, monitoring the uptake or transformation of 5-fluoro-D-lysine could provide a quantitative measure of metabolic function. Furthermore, because the inhibition of essential pathways, such as amino acid and peptidoglycan biosynthesis, ultimately impacts cell viability, the extent of growth inhibition caused by 5-fluoro-D-lysine can be used as a direct measure of its effect on the bacterial population's ability to survive and proliferate. nih.govnih.govbmglabtech.com

Integration into Peptidic Systems for Advanced Probe Development

The incorporation of unnatural amino acids, such as 5-fluoro-D-lysine, into peptide structures is a key strategy for developing advanced molecular probes with tailored properties. Fluorination and the use of D-enantiomers can confer significant advantages, particularly in enhancing stability and enabling sophisticated biophysical analysis.

A major limitation for the therapeutic and diagnostic application of peptides is their rapid degradation by proteases. Introducing fluorinated amino acids and D-amino acids are two effective strategies to increase proteolytic stability. acs.orgbeilstein-journals.org Fluorination can alter the electronic properties and conformation of the peptide backbone, making it a less favorable substrate for proteases. beilstein-journals.org

The use of D-amino acids provides a more direct steric blockade against proteases, which are stereospecific for L-amino acid substrates. Research has shown that incorporating D-lysine into peptide sequences can dramatically increase their stability. In one study, a peptide composed of 50% D-lysine residues remained largely intact after 24 hours in the presence of trypsin, a protease that specifically cleaves after lysine and arginine residues. nih.gov This demonstrates that the D-lysine residues effectively protected the peptide from degradation. nih.gov Similarly, studies on antimicrobial peptides have shown that fluorinated analogues exhibit moderately better resistance to proteolysis compared to their non-fluorinated parent peptides. acs.org The combination of fluorination, as in 5-fluoro-D-lysine, with the inherent resistance of the D-configuration is a potent approach for creating highly stable peptide-based probes and therapeutics.

| Peptide Composition | Stability Feature | Outcome | Reference |

| Peptide with 50% D-lysine | Proteolytic Stability | ~12% of peptide remained after 24h with trypsin, similar to buffer alone. | nih.gov |

| Fluorinated magainin/buforin analogues | Protease Resistance | Moderately better protease stability than parent peptides. | acs.org |

| Peptides with 5,5,5-trifluoroisoleucine | Proteolytic Stability | Significant protection from various proteases (α-chymotrypsin, pepsin, proteinase K, elastase). | beilstein-journals.org |

Fluorinated amino acids serve as valuable probes for studying molecular interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus has a high sensitivity in NMR and its chemical shift is exquisitely sensitive to the local molecular environment, making it an ideal reporter for binding events and conformational changes. nih.govrsc.org

Integrating a 5-fluoro-D-lysine residue into a peptide designed to bind nucleic acids, such as DNA or RNA, allows for detailed analysis of the resulting complex. Studies on diastereomeric tripeptides containing 5-fluorotryptophan (B555192) have successfully used ¹⁹F NMR to investigate peptide-DNA interactions. nih.govnih.gov These studies demonstrated that changes in the ¹⁹F NMR chemical shift, line width, and relaxation times could reveal whether the aromatic moiety of the peptide was stacked between the DNA bases. nih.gov Although the specific peptide contained 5-fluoro-tryptophan, the principle is directly applicable to 5-fluoro-D-lysine. The fluorine atom on the lysine side chain would act as a sensitive probe to report on its proximity to the nucleic acid backbone or bases.

Furthermore, D-amino acids have been incorporated into Peptide Nucleic Acids (PNAs), which are DNA mimics with a neutral peptide backbone. beilstein-journals.orgrsc.org The chirality of these D-amino acids, such as D-lysine, can pre-organize the PNA into a specific helical conformation (e.g., a right-handed helix) that is favorable for DNA binding. beilstein-journals.orgrsc.org The introduction of a 5-fluoro-D-lysine into a PNA strand would therefore not only potentially enhance binding affinity but also provide a ¹⁹F NMR handle to precisely monitor the hybridization event and the structure of the PNA-nucleic acid duplex.

| Peptide/PNA Construct | Analytical Technique | Finding | Reference |

| Lysyl-5-fluoro-L-tryptophyl-lysine | ¹⁹F NMR | Aromatic moiety stacks between DNA bases upon binding. | nih.gov |

| Lysyl-5-fluoro-D-tryptophyl-lysine | ¹⁹F NMR | Aromatic moiety does not stack between DNA bases upon binding. | nih.gov |

| PNA with D-Lysine modification | Circular Dichroism | Induces a right-handed helical conformation favorable for DNA binding. | beilstein-journals.orgrsc.org |

Enzymatic Recognition and Transpeptidation Mechanisms

The interaction of 5-fluoro-D-lysine with bacterial enzymes is central to its application as a probe for cell wall biosynthesis. The key enzymes in this context are the transpeptidases that assemble the peptidoglycan layer.

Bacterial peptidoglycan synthesis is finalized by D,D- and L,D-transpeptidases, which create the cross-links that give the cell wall its structural integrity. mdpi.compnas.org These enzymes, also known as penicillin-binding proteins (PBPs), are the targets of β-lactam antibiotics. mdpi.com Crucially, they are known to recognize and incorporate various D-amino acids into the PG structure, a feature that allows for metabolic labeling with FDAAs. sigmaaldrich.comacs.org

Studies have shown that transpeptidases can incorporate exogenous D-amino acids with "almost no restriction of the side-chain identity". sigmaaldrich.com This broad substrate tolerance suggests that 5-fluoro-D-lysine would be recognized and utilized by these enzymes. Research into the incorporation of other fluorinated D-amino acids supports this hypothesis; for example, D-[¹⁹F]-CF₃-ala was shown to be readily incorporated into the peptidoglycan of E. coli specifically by L,D-transpeptidases. acs.org The incorporation occurs at the periphery of the cell, in the periplasm (for Gram-negative bacteria) or extracytoplasmically (for Gram-positive bacteria), where the transpeptidases are located. acs.orgmdpi.com

The specificity of these enzymes can differ between bacterial species. For instance, L,D-transpeptidases from Enterococcus faecium, Bacillus subtilis, and Enterococcus faecalis show specificity for their cognate acyl acceptors in the cross-linking reaction, but some exhibit tolerance for different acyl donors. nih.gov This enzymatic diversity is the basis for using the incorporation profiles of probes like 5-fluoro-D-lysine to differentiate between bacterial species. While direct kinetic data for 5-fluoro-D-lysine with purified transpeptidases is not extensively detailed in the reviewed literature, the collective evidence strongly indicates its suitability as a substrate for these key bacterial enzymes.

Advanced Research Applications and Analytical Technologies

Development and Utilization of Fluorinated D-Lysine as Molecular Imaging Probes

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the utility of the 19F nucleus in magnetic resonance applications, make fluorinated amino acids attractive candidates for the development of molecular imaging probes.

While 5-fluoro-D-lysine itself is not inherently fluorescent, it can serve as a scaffold for the attachment of fluorophores, creating fluorescent D-amino acid (FDAA) probes. These probes have become invaluable for studying bacterial cell wall biosynthesis in live cells. The D-amino acid moiety allows for metabolic incorporation into the peptidoglycan of diverse bacterial species. researchgate.net This process is facilitated by transpeptidases, which recognize the D-amino acid structure. rsc.org

The covalent incorporation of such probes enables the visualization of sites of new cell wall synthesis with high spatial and temporal resolution. researchgate.net Researchers have developed a palette of FDAAs with different fluorophores, allowing for multicolor labeling experiments to track peptidoglycan dynamics. nih.gov The use of fluorogenic D-amino acids, which only become fluorescent upon incorporation into the cell wall, further enhances the signal-to-noise ratio in live-cell imaging experiments.

A hypothetical 5-fluoro-D-lysine-based fluorescent probe could offer several advantages. The fluorine atom might influence the probe's metabolic incorporation or its photophysical properties. Furthermore, the development of such probes would expand the toolkit available for studying bacterial cell biology, potentially enabling new types of super-resolution microscopy studies to visualize peptidoglycan synthesis at the nanoscale. rsc.orgnih.gov

Table 1: Examples of Fluorescent D-Amino Acid Probes for Bacterial Imaging

| Probe Name | Fluorophore | Emission Color | Key Application |

| HADA | Coumarin (B35378) | Blue | Labeling peptidoglycan in live bacteria nih.gov |

| RADA | TAMRA | Orange-Red | Labeling peptidoglycan in live bacteria wikipedia.org |

| NADA-green | NBD | Green | Labeling peptidoglycan in live bacteria wikipedia.org |

| YADA | Lucifer Yellow | Green-Yellow | Labeling peptidoglycan in live bacteria wikipedia.org |

| sCy5DA | Cy5 | Far-Red | Super-resolution microscopy of bacteria wikipedia.org |

This table presents examples of existing fluorescent D-amino acid probes to illustrate the types of tools that could be developed based on a 5-fluoro-D-lysine scaffold.

The absence of a natural fluorine background signal in biological tissues makes 19F-MRI a powerful modality for in vivo imaging with high contrast. wikipedia.org The development of 19F-MRI probes requires molecules with a high density of fluorine atoms to achieve sufficient signal for detection. nih.gov

Fluorinated amino acids, including lysine (B10760008) derivatives, are being explored for the construction of peptide-based 19F-MRI probes. nih.gov These probes can be designed to be highly soluble and stable in biological environments. nih.gov By incorporating multiple fluorinated amino acids into a peptide sequence, the local concentration of 19F can be significantly increased. nih.gov For instance, peptides containing trifluoroacetyl-lysine or other highly fluorinated amino acids have been synthesized and evaluated as potential 19F-MRI agents. nih.gov

A peptide probe incorporating 5-fluoro-D-lysine could be designed for various in vivo applications. The D-amino acid configuration would confer resistance to proteolytic degradation, potentially leading to longer circulation times. nih.gov Furthermore, the peptide could be conjugated to a targeting moiety to direct the probe to specific tissues or cells of interest. The development of such probes holds promise for non-invasive cell tracking, monitoring of drug delivery, and molecular imaging of disease states. wikipedia.org

Table 2: Key Considerations for Designing Peptide-Based 19F-MRI Probes

| Feature | Importance | Rationale |

| High Fluorine Content | Crucial | Enhances signal intensity for improved sensitivity. nih.gov |

| Magnetic Equivalence of Fluorine Atoms | Desirable | Leads to a single, sharp NMR signal, improving detection. nih.gov |

| High Solubility | Essential | Ensures biocompatibility and prevents aggregation in vivo. |

| In Vivo Stability | Crucial | Resistance to degradation allows for longer imaging times. nih.gov |

| Bioconjugation Capability | Important | Enables targeting to specific biological molecules or cells. nih.gov |

Contribution to Mechanistic Studies of Biological Processes

The fluorine atom in 5-fluoro-D-lysine could act as a sensitive reporter for its local environment, detectable by 19F-NMR spectroscopy. nih.gov This technique can provide detailed information about changes in protein conformation, ligand binding, and enzyme catalysis. For example, fluorinated aromatic amino acids have been incorporated into proteins to probe ligand-binding events.

Furthermore, lysine residues are frequently involved in critical biological functions, including enzyme catalysis and post-translational modifications. The development of probes that target specific lysine residues is of great interest. For instance, sulfonyl fluoride (B91410) probes have been designed to covalently label conserved lysine residues in the ATP binding sites of kinases, enabling broad-spectrum kinase profiling in live cells. nih.gov While not a direct application of 5-fluoro-D-lysine, this highlights the importance of developing chemical tools to probe lysine's role in cellular processes. A 5-fluoro-D-lysine-containing peptide could potentially be used as a substrate or inhibitor to study enzymes that process D-amino acids.

Future Directions in Chemical Biology and Amino Acid Engineering

The ability to incorporate unnatural amino acids, such as 5-fluoro-D-lysine, into peptides and proteins opens up new avenues for chemical biology and protein engineering. While the direct incorporation of 5-fluoro-D-lysine into proteins in living organisms would require sophisticated genetic code expansion techniques, its use in solid-phase peptide synthesis is more straightforward.

Future research could focus on synthesizing peptides containing 5-fluoro-D-lysine to explore how the fluorine atom influences peptide structure, stability, and biological activity. For example, the fluorinated side chain could be used to modulate the pKa of the lysine amine, which could have interesting consequences for the peptide's interactions with other molecules.

Moreover, the development of methods for the site-specific incorporation of 5-fluoro-D-lysine into proteins would provide a powerful tool for studying protein function. The fluorine atom could serve as a unique spectroscopic handle for 19F-NMR studies, providing insights into protein dynamics and interactions that are not accessible with other techniques.

Q & A

Q. What are the recommended methods for synthesizing and characterizing D-Lysine, 5-fluoro- in laboratory settings?

Methodological Answer: Synthesis typically involves fluorination of lysine derivatives using reagents like Selectfluor® or via nucleophilic substitution. For characterization:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorine incorporation (chemical shifts ~ -120 to -220 ppm for C-F bonds) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS ensures molecular weight verification and purity assessment .

- Chromatography: Reverse-phase HPLC with UV/fluorescence detection monitors reaction progress and purity (>95% by area under the curve) .

Data Reference:

| Parameter | Value for 5-fluoro ADB (Analogue) |

|---|---|

| Linear Range (LC-MS) | 0.01–10 ng/mL |

| LOD | 0.01 ng/mL |

| Accuracy (RSD) | ≤11% |

| Adapted from Table II, |

Q. How can researchers ensure the stability of D-Lysine, 5-fluoro- under varying experimental conditions?

Methodological Answer:

- Temperature Sensitivity: Store at -20°C in inert atmospheres (argon/nitrogen) to prevent decomposition.

- pH Stability: Conduct stability assays across pH 3–9 using buffered solutions, monitored via HPLC .

- Light Exposure: Use amber vials to avoid photodegradation, as fluorinated compounds often exhibit UV sensitivity .

Key Consideration:

Stability studies should align with SWGTOX guidelines, including repeated freeze-thaw cycles and matrix compatibility tests .

Advanced Research Questions

Q. What analytical challenges arise when quantifying D-Lysine, 5-fluoro- in biological matrices, and how can they be mitigated?

Methodological Answer:

- Matrix Effects: Ion suppression (>25% observed in 5-fluoro ADB studies) can distort LC-MS/MS results. Mitigate via:

- Low Abundance: Enhance sensitivity with micro-extraction techniques (e.g., SPE with C18 cartridges) .

Data Reference:

| Matrix | 5-fluoro ADB (ng/mL) | Metabolite Ratio (Metabolite:Parent) |

|---|---|---|

| Central Blood | 0.29 (avg) | 3:1–6400:1 |

| Peripheral Blood | 0.05 (avg) | 21:1 (avg) |

| Adapted from Table III, |

Q. How does the incorporation of D-Lysine, 5-fluoro- into proteins affect structural analysis via NMR or crystallography?

Methodological Answer:

- 19F NMR Probing: Fluorine’s high spin-½ sensitivity allows detection of conformational changes in proteins. For example, bistable RNA/DNA equilibria are monitored via ¹⁹F chemical shift perturbations .

- Crystallography: Fluorine’s electronegativity may alter hydrogen-bonding networks. Use resolutions ≤1.8 Å to resolve subtle structural distortions .

Case Study:

In RNA bistable systems, 5-fluoro-uridine substitutions minimally perturb equilibrium positions (ΔTm ≤1°C), validating their use as non-invasive probes .

Q. How can contradictory data on metabolite ratios (e.g., parent vs. hydrolyzed forms) be resolved in pharmacokinetic studies?

Methodological Answer:

- Source Variability: Differences in postmortem sample collection (central vs. peripheral blood) and genetic polymorphisms may skew ratios .

- Stability Controls: Perform time-course degradation studies to assess metabolite conversion rates in vitro .

- Statistical Modeling: Use multivariate regression to correlate ratios with covariates (e.g., time since death, storage conditions) .

Critical Note:

Certified reference materials (CRMs) for metabolites are essential for accurate quantification. Non-CRMs introduce ±20% uncertainty in concentration reporting .

Q. What strategies optimize the synthesis yield of D-Lysine, 5-fluoro- derivatives for large-scale biochemical assays?

Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during fluorination .

- Catalytic Enhancements: Employ transition-metal catalysts (e.g., Pd/C) for selective C-F bond formation, improving yields from <50% to >80% .

Validation:

Characterize intermediates via FT-IR (C-F stretch ~1100 cm⁻¹) and elemental analysis (C, H, N, F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.